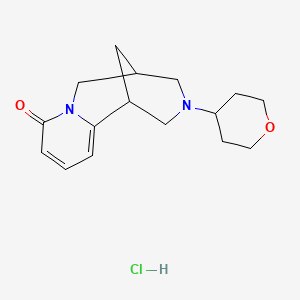

3-(四氢-2H-吡喃-4-基)-3,4,5,6-四氢-1H-1,5-甲氮杂环丁-8(2H)-酮盐酸盐

货号 B2757378

CAS 编号:

2034607-75-3

分子量: 310.82

InChI 键: LIKYJEWPHKZFCO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a tetrahydropyran group, which is a saturated six-membered ring containing one oxygen atom . It also seems to contain a pyrido-diazocin group, which is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and heteroatoms. The tetrahydropyran group would contribute a six-membered ring with an oxygen atom , and the pyrido-diazocin group would contribute a nitrogen-containing heterocyclic structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. Tetrahydropyran derivatives are known to participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used clinically to treat lung cancer, while 2 is effective against ovarian cancer .

- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also used as an antitumor agent .

- Other 1,3,5-triazines, such as those with general structure 4, exhibit aromatase inhibitory activity .

- Compound 5, with a similar structure, shows antitumor activity in human cancer and murine leukemia cell lines .

- General structure 7 displays potent corticotrophin-releasing factor 1 receptor antagonist activity .

- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .

- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .

- The substrate 10, among several other 1,3,5-triazine substituted polyamines, shows good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .

- The synthesis of 2,4,6-tri-substituted-1,3,5-triazines from cyanuric chloride involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds. These triazines can contain various substituents, including alkyl, aromatic, hindered, chiral, and achiral hydroxyalkyl, ester, and imidazole groups .

Antitumor Properties

Siderophore Activity

Corticotrophin-Releasing Factor Antagonism

Leukotriene C4 Antagonism

Trypanosoma brucei Inhibition

Synthetic Applications

安全和危害

未来方向

属性

IUPAC Name |

11-(oxan-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2.ClH/c19-16-3-1-2-15-13-8-12(10-18(15)16)9-17(11-13)14-4-6-20-7-5-14;/h1-3,12-14H,4-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKYJEWPHKZFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)

![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)

![[(4Ar,5R,5'S,7R,8R,8aS)-5'-(furan-3-yl)-5-hydroxy-4-(hydroxymethyl)-7-methyl-2'-oxospiro[1,2,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-4a-yl]methyl acetate](/img/structure/B2757304.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2757309.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2757312.png)